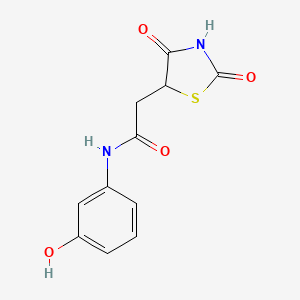

2-(2,4-二氧代-1,3-噻唑烷-5-基)-N-(3-羟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

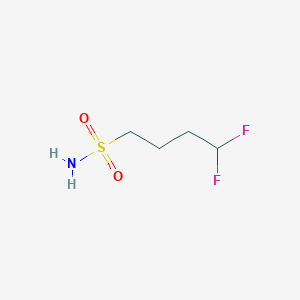

The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide is a derivative of thiazolidin-4-one, a heterocyclic compound that has garnered interest due to its wide range of biological activities. Thiazolidinones are known to possess various pharmacological properties, including anticonvulsant, antimicrobial, anti-inflammatory, hypoglycemic, antioxidant, and antitumor activities. The compound is likely to be synthesized for its potential therapeutic effects, as indicated by the research on similar molecules .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the nucleophilic substitution of chloroacetyl chloride with different amides or benzamides. For instance, a related compound was synthesized from p-dimethylaminobenzaldehyde and mercapto succinic acid in a one-pot reaction . Another method includes the cyclocondensation of acetohydrazides with thiolactic acid . These methods provide a framework for the synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide, which may involve similar starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a thiazolidine ring, which can be substituted at various positions to yield compounds with different biological activities. The presence of a 2,4-dioxo feature within the thiazolidin-5-yl moiety is common among these compounds and is crucial for their biological activity . The N-(3-hydroxyphenyl)acetamide part of the molecule suggests additional functional groups that may contribute to the compound's pharmacological profile.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including N-alkylation and acylation, to introduce different substituents and modify their biological activity . The presence of reactive sites such as the hydroxyl group in the N-(3-hydroxyphenyl)acetamide moiety may allow for further chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in organic solvents, which is important for their biological activity and pharmacokinetic profile. The presence of electron-withdrawing or donating substituents can affect their antibacterial activity, as seen in related compounds . The molecular geometry, such as the presence of spiro configurations, can also play a role in their biological effects .

Relevant Case Studies

Several case studies have demonstrated the potential therapeutic applications of thiazolidinone derivatives. For example, some derivatives have shown significant anticonvulsant activities, with one compound being more potent than the reference standard diazepam . Others have exhibited potent antimicrobial activity against a range of bacterial and fungal species . Hypoglycemic activity has been observed in animal models, indicating potential for diabetes treatment . Anti-inflammatory activity comparable to ibuprofen has been reported, suggesting use in inflammatory disorders . Antioxidant properties have been demonstrated, with some compounds showing radical scavenging abilities close to that of ascorbic acid . Additionally, antitumor activity against various cancer cell lines has been established for certain thiazolidinone derivatives .

科学研究应用

抗氧化和抗炎应用

对2-(2,4-二氧代-1,3-噻唑烷-5-基)-N-(3-羟苯基)乙酰胺及其相关化合物的应用研究表明,它们具有显著的抗氧化和抗炎特性。新型N-(4-芳基-1,3-噻唑-2-基)-2-(2,4-二氧代-1,3-噻唑烷-5-基)乙酰胺及其衍生物已被合成并评估,在各种检测中显示出良好的抗氧化活性,包括DPPH自由基清除、超氧化物阴离子清除、脂质过氧化抑制和红细胞溶血抑制。该研究中的化合物表现出抗氧化和抗炎活性,突出了其在治疗与氧化应激和炎症相关的疾病中的潜力 (Koppireddi 等,2013).

降血糖活性

另一个感兴趣的领域是2-(2,4-二氧代-1,3-噻唑烷-5-基)-N-(3-羟苯基)乙酰胺衍生物的降血糖活性。一项针对新型2,4-噻唑烷二酮衍生物的研究显示,在动物模型中具有有希望的降血糖活性,表明在糖尿病管理中具有潜在应用。这项研究在Wister白化小鼠中评估了合成的化合物,一些衍生物表现出显着的降血糖作用,这可能为开发新的抗糖尿病药物提供信息 (Nikalje 等,2012).

抗菌活性

对这些化合物的进一步研究探索了它们的抗菌潜力。合成的2-(2,4-二氧代-1,3-噻唑烷-5-基)-N-(3-羟苯基)乙酰胺衍生物已被证明对各种细菌菌株具有抗菌活性,包括金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌。这些化合物的合成方法及其抗菌特性的评估突出了它们作为新型抗菌剂的潜力,这对于开发新的传染病治疗方法至关重要 (Juddhawala 等,2011).

合成和抗炎活性评估

此外,某些衍生物的合成和评估突出了它们的抗炎潜力。已经合成并评估了化合物的抗炎剂作用,一些化合物在体外和体内模型中均显示出有希望的结果。这表明这些化合物可能在治疗炎症相关疾病中具有治疗应用 (Nikalje 等,2015).

属性

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-7-3-1-2-6(4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFMWUIMXITYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CC2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-hydroxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2543875.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/no-structure.png)

![(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2543882.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2543884.png)

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2543887.png)

![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)

![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)

![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)